molecular formula C19H13BrN6 B10940287 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10940287
M. Wt: 405.3 g/mol
InChI Key: XIHAGSPBDZQFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a brominated pyrazole moiety linked to a phenyl group, which is further connected to a triazoloquinazoline framework. The intricate structure of this compound suggests it may have diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common approach starts with the bromination of pyrazole to obtain 4-bromo-1H-pyrazole. This intermediate is then subjected to a nucleophilic substitution reaction with a benzyl halide to form the 4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl derivative. The final step involves the cyclization of this intermediate with a suitable triazoloquinazoline precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can also improve the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The brominated pyrazole moiety can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: De-brominated derivatives.

    Substitution: New compounds with varied functional groups replacing the bromine atom.

Scientific Research Applications

2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler brominated pyrazole derivative.

    1,2,4-triazolo[1,5-c]quinazoline: The core structure without the brominated pyrazole moiety.

    4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl derivatives: Compounds with similar structural features but different substituents.

Uniqueness

2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of a brominated pyrazole moiety and a triazoloquinazoline framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H13BrN6

Molecular Weight

405.3 g/mol

IUPAC Name

2-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H13BrN6/c20-15-9-22-25(11-15)10-13-5-7-14(8-6-13)18-23-19-16-3-1-2-4-17(16)21-12-26(19)24-18/h1-9,11-12H,10H2

InChI Key

XIHAGSPBDZQFLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)CN5C=C(C=N5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.